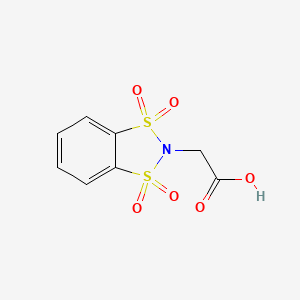
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Amino Acids
“Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” is used in the synthesis of Cα-tetrasubstituted α-amino acids . These are important molecules for the synthesis of peptide mimetics with stabilized secondary structure, because of their ability to rigidify the peptide backbone .
Development of Peptide Mimetics
This compound can be used in the development of peptide mimetics. Peptide mimetics are compounds that mimic the biological activity of peptides while avoiding some of their limitations .
Synthesis of Tetrahydrofuran Amino Acids
It is used in the synthesis of tetrahydrofuran amino acids, which are Boc-protected at the N-terminus and t-butyl protected at the C-terminus . These amino acids have orthogonal protecting groups, which are stable to the strongly basic conditions used during their synthesis .
Research and Development in Biochemistry
“Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” can be used in various research and development applications in biochemistry. It can be used to study protein structure and function, enzyme mechanisms, and more .
Pharmaceutical Research
This compound can be used in pharmaceutical research, particularly in the development of new drugs. Its properties make it a useful compound in the synthesis of complex pharmaceuticals .
Chemical Industry
In the chemical industry, “Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” can be used in the synthesis of other complex organic compounds .
Mecanismo De Acción
Target of Action
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.
Biochemical Pathways
Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .
Propiedades
IUPAC Name |
tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSVSFBSNRNHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)
![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)
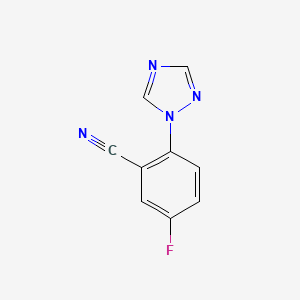
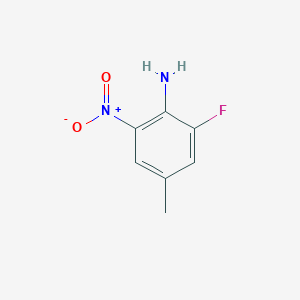
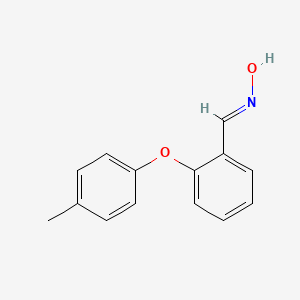


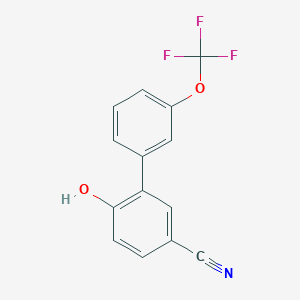
![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)
